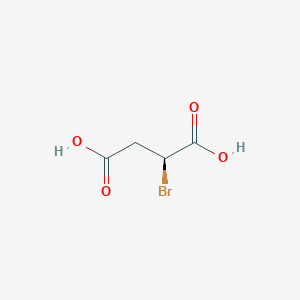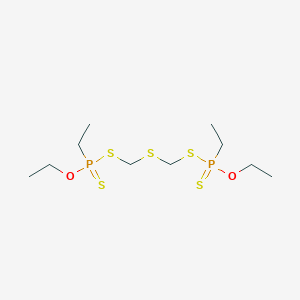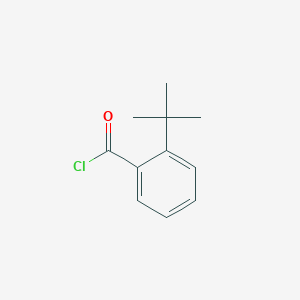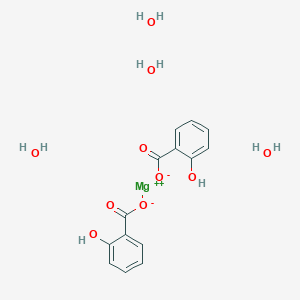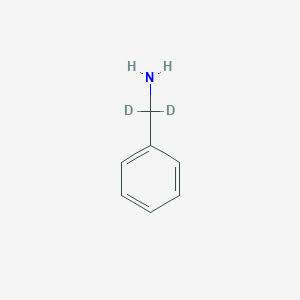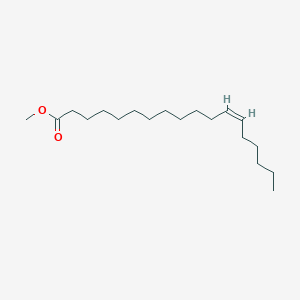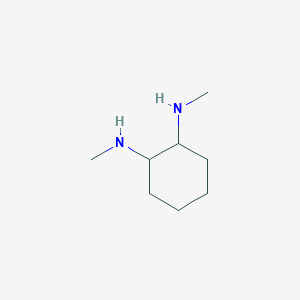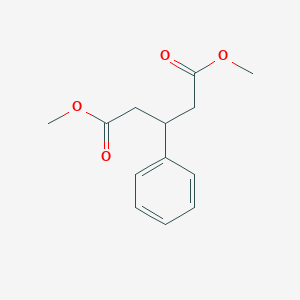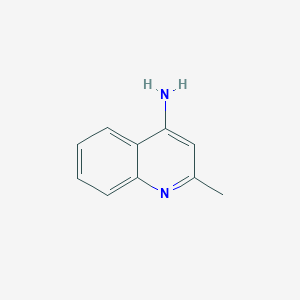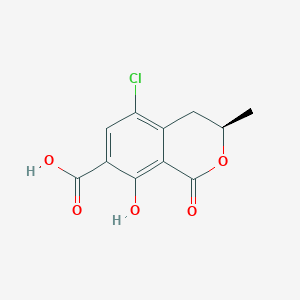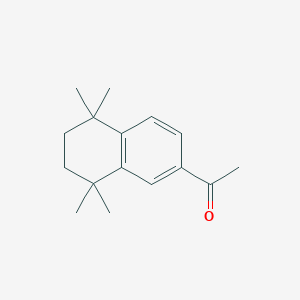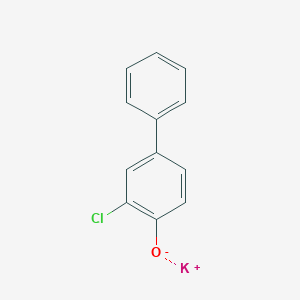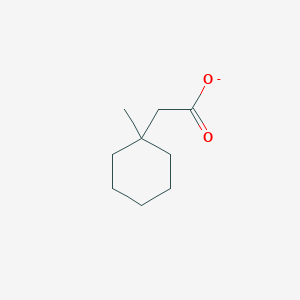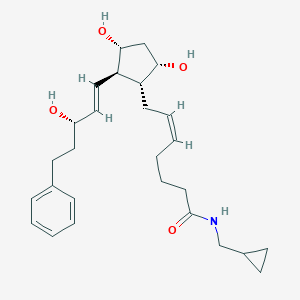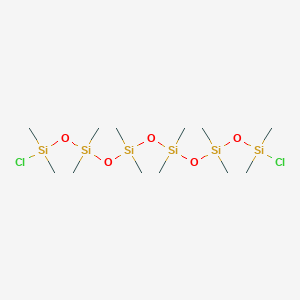
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane, also known as D6, is a cyclic siloxane that is widely used in various industrial applications. It is a clear, colorless liquid with a mild odor and is considered to be a volatile organic compound. Despite its widespread use, there is growing concern about the potential health and environmental effects of D6.
Mécanisme D'action
The mechanism of action of 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane is not well understood. It is believed that 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane can bind to proteins and disrupt their function. This can lead to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Studies have shown that exposure to 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane can lead to various biochemical and physiological effects. In animal studies, 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane has been shown to cause liver damage, reproductive toxicity, and developmental toxicity. It has also been shown to have estrogenic activity, which can disrupt the endocrine system. In humans, 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane exposure has been linked to skin irritation and respiratory problems.
Avantages Et Limitations Des Expériences En Laboratoire
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane is widely used in various laboratory experiments due to its low cost and ease of use. However, there are limitations to its use. 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane is a volatile organic compound, which means that it can evaporate quickly and potentially contaminate the environment. It is also difficult to measure 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane accurately due to its volatility.
Orientations Futures
For research on 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane include the development of alternative chemicals, evaluation of potential health and environmental effects, and the development of more accurate measurement methods.
Méthodes De Synthèse
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane is synthesized through the reaction of chloromethylsilanes with potassium hydroxide in the presence of a catalyst. The resulting product is then purified through distillation. The synthesis process is relatively simple and cost-effective, which has contributed to the widespread use of 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane in various industrial applications.
Applications De Recherche Scientifique
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane has been extensively studied in the scientific community due to its potential health and environmental effects. It has been used as a model compound to study the fate and transport of cyclic siloxanes in the environment. 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane has also been used in various toxicology studies to evaluate its potential toxicity to humans and wildlife.
Propriétés
IUPAC Name |
chloro-[[[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H36Cl2O5Si6/c1-20(2,13)15-22(5,6)17-24(9,10)19-25(11,12)18-23(7,8)16-21(3,4)14/h1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHILIQBLBAJDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)Cl)O[Si](C)(C)O[Si](C)(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Cl2O5Si6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339103 |
Source


|
| Record name | 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane | |
CAS RN |
16106-81-3 |
Source


|
| Record name | 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

